4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one
Description
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound characterized by its unique structure, which includes an ethylthio group attached to a benzoyl moiety and a dimethylpiperazinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-(4-ethylsulfanylbenzoyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-20-12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJLEQSKKNJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-ethylthiobenzoic acid with thionyl chloride to form 4-ethylthiobenzoyl chloride.
Formation of the Piperazinone Ring: The benzoyl chloride intermediate is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine to form the final product, 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as proteases or kinases, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylthio)benzoyl-3,3-dimethylpiperazin-2-one: Similar structure but with a methylthio group instead of an ethylthio group.
4-(4-Chlorobenzoyl)-3,3-dimethylpiperazin-2-one: Contains a chlorobenzoyl group instead of an ethylthiobenzoyl group.
Uniqueness
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Overview
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an ethylthio group linked to a benzoyl moiety and a dimethylpiperazinone ring, positions it as a candidate for various therapeutic applications.
- Molecular Formula : C15H20N2OS
- CAS Number : 952860-62-7
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzoyl Intermediate : Reaction of 4-ethylthiobenzoic acid with thionyl chloride to yield 4-ethylthiobenzoyl chloride.
- Formation of Piperazinone Ring : The benzoyl chloride reacts with 3,3-dimethylpiperazine in the presence of a base like triethylamine to form the final product.
Biological Activity
Research has highlighted several biological activities associated with 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one:
Anticancer Properties
Studies indicate that this compound may inhibit specific kinases involved in cancer progression. It is suggested to modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapies. For instance, its interaction with Polo-like kinases (PLK) has been noted, which are critical in cell division and have been implicated in various cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may exhibit activity against a range of bacterial strains, although specific data on efficacy and mechanisms remains limited.
The proposed mechanism of action involves:
- Enzyme Interaction : The compound may inhibit proteases or kinases, disrupting their normal function.
- Pathway Modulation : It can influence pathways associated with cell growth and survival, particularly those linked to cancer biology.
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one can significantly reduce the viability of cancer cell lines through apoptosis induction.
- Kinase Inhibition : Specific assays have shown that this compound inhibits the activity of PLK4, leading to disrupted cell cycle progression in treated cells .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one | Structure | Anticancer, Antimicrobial |
| 4-(4-Methylthio)benzoyl-3,3-dimethylpiperazin-2-one | Similar structure with methylthio group | Potentially similar activities |
| 4-(4-Chlorobenzoyl)-3,3-dimethylpiperazin-2-one | Chlorobenzoyl group instead of ethylthio | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
